molecular formula C20H18N4O3 B2538659 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797127-60-6

2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2538659
CAS RN: 1797127-60-6
M. Wt: 362.389
InChI Key: GTJZYPGIYOKVKB-UHFFFAOYSA-N
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Description

    Isoxazole Ring : The isoxazole ring, a five-membered heterocycle, contains one oxygen and one nitrogen atom at adjacent positions. Isoxazoles exhibit diverse biological activities, making them valuable in medicinal chemistry . Nicotinonitrile Moiety : The nicotinonitrile group is derived from nicotinic acid and contains a cyano (CN) functional group. Nicotinonitriles are associated with various pharmacological properties .


Synthesis Analysis

The synthesis of 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves several steps. One possible route includes cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate .


Chemical Reactions Analysis

The chemical reactions leading to the formation of this compound may involve cyclization, acylation, and other transformations. Further details would require a thorough literature review .

Scientific Research Applications

Herbicidal Activity

A study by Fu et al. (2021) investigated the design, synthesis, and herbicidal activity of aryl-formyl piperidinone derivatives incorporating natural product fragments such as isoxazole and nicotinic acid. These components are essential in synthesizing compounds with valuable biological activities. The study identified compound I-9 as a potent herbicidal agent, showing the potential of similar compounds for agricultural applications and the development of green herbicides (Fu et al., 2021).

Antimicrobial and Anti-Arrhythmic Activities

Research by Khalid et al. (2016) on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide highlighted moderate to high antimicrobial activity. This underscores the potential of similar structural motifs in developing new antimicrobial agents (Khalid et al., 2016). Additionally, compounds with piperidine-based 1,3-thiazole and 1,3,4-thiadiazole derivatives have shown significant anti-arrhythmic activity, suggesting the therapeutic potential of these chemical structures in cardiovascular diseases (Abdel‐Aziz et al., 2009).

Fluorescent Materials and Receptor Agonists

The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties by Hussein et al. (2019) through a domino reaction strategy demonstrates the application of similar compounds in materials science, particularly in fluorescence-based applications (Hussein et al., 2019). Moreover, the synthesis of BMS-960, an isoxazole-containing S1P1 receptor agonist, showcases the pharmaceutical relevance of these structures in developing potent and selective agonists for therapeutic purposes (Hou et al., 2017).

properties

IUPAC Name

2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c21-13-14-4-3-9-22-20(14)26-15-7-10-24(11-8-15)19(25)12-17-16-5-1-2-6-18(16)27-23-17/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJZYPGIYOKVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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